Cyclooctyl Group Confers 100-Fold Superior Antiviral Activity Over Cyclopentyl Analog in M2 Proton Channel Inhibition
In functional reconstitution assays of the influenza virus M2 proton channel, cyclooctylamine demonstrated 100-fold greater inhibitory potency compared to cyclopentylamine. This finding establishes the cyclooctyl pharmacophore as a privileged scaffold for antiviral development and directly implies that chiral amines bearing this group—including (S)-1-cyclooctylethan-1-amine—offer a distinct advantage over smaller ring analogs [1].
| Evidence Dimension | Inhibitory potency against influenza M2 proton channel |
|---|---|
| Target Compound Data | Cyclooctylamine: effective inhibition at physiological Na+ concentrations |
| Comparator Or Baseline | Cyclopentylamine: 100-fold weaker activity |
| Quantified Difference | 100-fold greater activity for cyclooctylamine |
| Conditions | Isolated M2 protein reconstituted into liposomes; physiological Na+ concentrations |
Why This Matters
Selecting a cyclooctyl-containing chiral amine over smaller ring analogs is essential for achieving meaningful target engagement in antiviral M2 channel research.
- [1] Lamb RA, et al. Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein. Journal of General Virology. 1997;78(Pt 4):767-774. View Source
